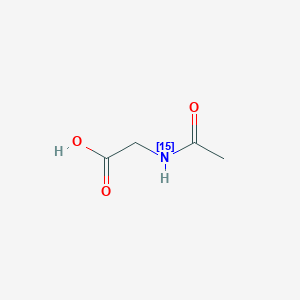
N-Acetylglycine-15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetylglycine-15N is a labeled derivative of N-Acetylglycine, where the nitrogen atom is replaced with the isotope nitrogen-15. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
N-Acetylglycine-15N can be synthesized by warming glycine with a slight excess of acetic anhydride in benzene or with an equal molar amount of acetic anhydride in glacial acetic acid . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and isotopic labeling efficiency.
Analyse Chemischer Reaktionen
N-Acetylglycine-15N undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include acids, bases, and specific catalysts, depending on the desired product. Major products formed from these reactions include various derivatives of glycine and acetylated compounds.
Wissenschaftliche Forschungsanwendungen
N-Acetylglycine-15N has a wide range of applications in scientific research:
Chemistry: It is used in the study of reaction mechanisms and kinetics due to its isotopic labeling, which allows for precise tracking of nitrogen atoms.
Medicine: It is used in medical research to investigate the pharmacokinetics and dynamics of nitrogen-containing drugs.
Wirkmechanismus
The mechanism by which N-Acetylglycine-15N exerts its effects involves its incorporation into metabolic pathways where nitrogen plays a crucial role. The isotopic labeling allows researchers to trace the movement and transformation of nitrogen within these pathways, providing insights into molecular targets and biochemical processes .
Vergleich Mit ähnlichen Verbindungen
N-Acetylglycine-15N can be compared with other similar compounds such as:
N-Acetylglycine: The non-labeled version, which is commonly used in similar applications but lacks the isotopic labeling for detailed studies.
N-Acetylserine: Another acetylated amino acid used in metabolic studies.
N-Acetylglutamine: Used in studies involving nitrogen metabolism and protein synthesis.
The uniqueness of this compound lies in its isotopic labeling, which provides a distinct advantage in research applications requiring precise tracking of nitrogen atoms.
Eigenschaften
Molekularformel |
C4H7NO3 |
|---|---|
Molekulargewicht |
118.10 g/mol |
IUPAC-Name |
2-(acetyl(15N)amino)acetic acid |
InChI |
InChI=1S/C4H7NO3/c1-3(6)5-2-4(7)8/h2H2,1H3,(H,5,6)(H,7,8)/i5+1 |
InChI-Schlüssel |
OKJIRPAQVSHGFK-HOSYLAQJSA-N |
Isomerische SMILES |
CC(=O)[15NH]CC(=O)O |
Kanonische SMILES |
CC(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B12054873.png)

![[4-[2-(Diethylamino)ethylcarbamoyl]phenyl]boronic acid](/img/structure/B12054875.png)
![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (5-isopropyl-[1,3,4]thiadiazol-2-yl)-amide](/img/structure/B12054878.png)
![N-(4-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide](/img/structure/B12054883.png)
![(4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12054895.png)






![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B12054940.png)
![Cucurbit[5]uril hydrate, contains acid of crystalization](/img/structure/B12054959.png)
